

EPZ-4777: A Potent and Selective Inhibitor of DOT1L Histone Methyltransferase

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Compound of Interest

Compound Name: EPZ-4777

Cat. No.: B1398500

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For researchers, scientists, and drug development professionals, **EPZ-4777** has emerged as a critical tool for studying the role of DOT1L in normal and disease biology, particularly in the context of MLL-rearranged leukemias. This comparison guide provides a detailed selectivity profile of **EPZ-4777** against other histone methyltransferases (HMTs), supported by experimental data and protocols, to facilitate its effective application in research and development.

EPZ-4777 is a small molecule inhibitor of DOT1L, the sole known histone methyltransferase responsible for monomethylation of histone H3 at lysine 79 (H3K79).^{[1][2][3][4]} This modification plays a crucial role in gene transcription, and its misregulation, often driven by MLL fusion proteins, is a key driver in a significant portion of acute leukemias.^{[1][2][5][6]} **EPZ-4777** has been shown to selectively kill cells with MLL translocations by inhibiting H3K79 methylation and consequently blocking the expression of leukemogenic genes.^[7]

Selectivity Profile of EPZ-4777

The efficacy and utility of a chemical probe are critically dependent on its selectivity. **EPZ-4777** exhibits remarkable selectivity for DOT1L over other histone methyltransferases. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **EPZ-4777** against a panel of HMTs, demonstrating its high potency and specificity.

| Histone Methyltransferase | IC50 (nM) | Fold Selectivity vs. DOT1L |
|---------------------------|-----------|----------------------------|
| DOT1L | 0.4 ± 0.1 | 1 |
| EZH1 | >50,000 | >100,000 |
| EZH2 | >50,000 | >100,000 |
| PRMT1 | >50,000 | >100,000 |
| PRMT5 | 521 ± 137 | 1280 |
| PRMT8 | >50,000 | >100,000 |
| SETD7 | >50,000 | >100,000 |
| WHSC1 | >50,000 | >100,000 |

Data sourced from Daigle et al., 2011.[8]

As the data indicates, **EPZ-4777** is over 1,000-fold more selective for DOT1L than for PRMT5 and shows negligible activity against a range of other HMTs at concentrations up to 50 µM.[8] This high degree of selectivity minimizes off-target effects, making **EPZ-4777** a reliable tool for probing DOT1L function.

Experimental Protocols

The following is a detailed methodology for the biochemical assay used to determine the selectivity profile of **EPZ-4777**.

Histone Methyltransferase Inhibition Assay

This protocol outlines the steps for a cell-free enzymatic assay to measure the inhibitory activity of **EPZ-4777** against various histone methyltransferases.

Materials:

- **EPZ-4777**
- Recombinant human DOT1L (residues 1-416) and other HMTs

- Nucleosomes (as substrate)
- S-adenosyl-L-methionine (SAM), unlabeled
- [^3H]-S-adenosyl-L-methionine ([^3H]-SAM)
- Assay Buffer: 20 mM Tris-HCl (pH 8.0), 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween-20, 0.005% Bovine Skin Gelatin
- S-adenosyl-L-homocysteine (SAH) for positive control
- Quenching solution: 800 μM unlabeled SAM
- 384-well microtiter plates
- Scintillation counter

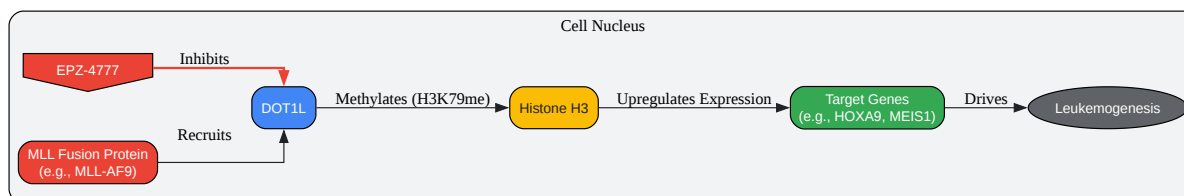
Procedure:

- **Compound Preparation:** Prepare a 10-point, 3-fold serial dilution of **EPZ-4777** in DMSO, starting from a high concentration (e.g., 1 mM).
- **Plate Setup:** Add 1 μL of each inhibitor dilution to the wells of a 384-well microtiter plate. For the 100% inhibition control, use a final concentration of 2.5 mM SAH.
- **Enzyme Incubation:** Add 40 μL of 0.25 nM DOT1L (or other HMT) in assay buffer to each well. Incubate the plate for 30 minutes at room temperature.
- **Reaction Initiation:** Initiate the methyltransferase reaction by adding 10 μL of a substrate mix containing 200 nM [^3H]-SAM, 600 nM unlabeled SAM, and 20 nM nucleosomes in assay buffer. The final concentrations of both SAM and the nucleosome substrate should be at their respective Michaelis-Menten constant (K_m) values to ensure balanced assay conditions.
- **Reaction Incubation:** Incubate the reaction mixture for 120 minutes at room temperature.
- **Reaction Quenching:** Stop the reaction by adding 10 μL of 800 μM unlabeled SAM.

- **Detection:** Measure the incorporation of the radiolabeled methyl group into the nucleosome substrate using a scintillation counter.
- **Data Analysis:** Calculate the percent inhibition for each concentration of **EPZ-4777** relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

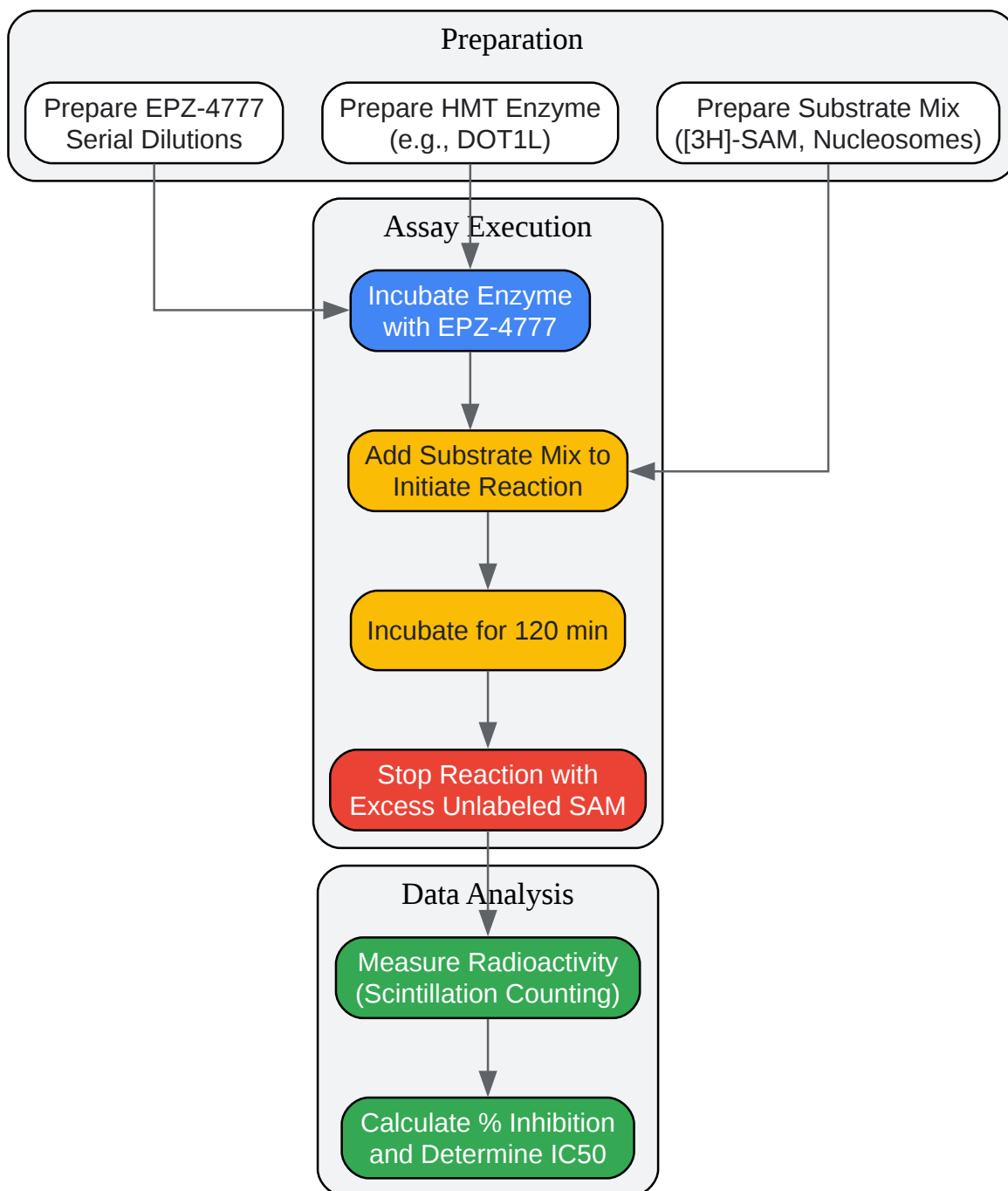
Visualizing the Mechanism of Action

To understand the biological context in which **EPZ-4777** operates, the following diagrams illustrate the DOT1L signaling pathway in MLL-rearranged leukemia and the experimental workflow for assessing its inhibition.



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DOT1L signaling in MLL-rearranged leukemia.



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